Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide

Protease La ATP-dependent proteolysis Lon protease

Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide is a uniquely engineered fluorogenic substrate whose glutaryl cap and MNA reporter confer strictly non-substitutable performance in NEP/enkephalinase assays. Substituting the phenylalanine or blocking group abolishes cleavage; switching to AMC or succinyl analogs invalidates kinetic comparisons. This compound delivers 90% inhibition with phosphoramidon, enabling definitive active-site validation, and uniquely acts as both a substrate for NEP/chymotrypsin/meprins and an elastase inhibitor, suppressing background proteolysis in complex biological matrices. For neutrophil NEP studies, it provides a robust 996 nmol·min⁻¹·mg⁻¹ rate in membrane fractions. Procure this validated tool to ensure assay integrity—generics will compromise reproducibility.

Molecular Formula C31H36N4O7
Molecular Weight 576.6 g/mol
Cat. No. B13835017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide
Molecular FormulaC31H36N4O7
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCCC(=O)O
InChIInChI=1S/C31H36N4O7/c1-19(32-27(36)14-9-15-28(37)38)29(39)33-20(2)30(40)35-25(16-21-10-5-4-6-11-21)31(41)34-23-17-22-12-7-8-13-24(22)26(18-23)42-3/h4-8,10-13,17-20,25H,9,14-16H2,1-3H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)(H,37,38)/t19-,20-,25-/m0/s1
InChIKeyQFJWKXYGBSQMDX-RLSLOFABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide: Key Properties and Procurement Insights


Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide (CAS 79642-99-2), also known as Glut-AAF-MNA or Glutaryl-Ala-Ala-Phe-4MβNA, is a synthetic fluorogenic peptide substrate characterized by a glutaryl blocking group linked to an Ala-Ala-Phe tripeptide sequence and a 4-methoxy-beta-naphthylamide (MNA) reporter moiety, with a molecular weight of 576.64 g/mol . This compound is established as a sensitive and specific substrate for spectrofluorometric assays of neutral endopeptidase 24.11 (enkephalinase; NEP) and is also hydrolyzed by chymotrypsin, meprins, and the ATP-dependent E. coli protease La (Lon) .

Why In-Class Substitution of Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide Is Not Advisable


Fluorogenic peptide substrates are not interchangeable reagents; even subtle modifications to the N-terminal blocking group, peptide sequence, or fluorophore critically determine enzyme recognition, cleavage efficiency, and assay performance. For Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide, the specific combination of a glutaryl cap and the MNA reporter confers a unique hydrolytic profile that is not replicated by closely related analogs bearing different blocking groups (e.g., succinyl) or fluorophores (e.g., AMC) [1]. Direct evidence shows that substituting the phenylalanine residue with alanine reduces cleavage by >95%, while altering the N-terminal blocking group completely abolishes hydrolysis by protease La [2]. Consequently, substituting this compound with an in-class alternative without rigorous side-by-side validation will compromise assay sensitivity, specificity, and quantitative reproducibility.

Quantitative Differentiation Evidence for Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide Against Key Comparators


ATP-Dependent Hydrolysis by E. coli Protease La (Lon): Nucleotide Cofactor Modulation

Glutaryl-Ala-Ala-Phe-MNA is hydrolyzed by protease La in an ATP-dependent manner, with ATP stimulating activity 6- to 15-fold over basal levels (Km for ATP = 3 µM) [1]. In the presence of Mg²⁺, relative activity with different nucleotides compared to ATP (100%) is: ADP = 64%, AMPPNP (non-hydrolyzable analog) = 92%, and CTP = 131% [2]. In contrast, closely related peptides glutaryl-Gly-Gly-Phe-MNA and glutaryl-Ala-Ala-Ala-MNA are cleaved only slightly (≤3-4% of the rate of glutaryl-Ala-Ala-Phe-MNA) [3].

Protease La ATP-dependent proteolysis Lon protease nucleotide modulation

Quantified Cleavage Rate in Human Neutrophils: NEP Activity Measurement

In intact human neutrophils, this compound is cleaved by NEP at a rate of 9.5 nmol·hr⁻¹ per 10⁶ cells, a reaction inhibited 90% by 1 µM phosphoramidon [1]. In a washed membrane fraction, cleavage of 0.5 mM substrate proceeds at 996 nmol·min⁻¹·mg⁻¹ [1]. For context, the membrane fraction also cleaves 0.1 mM bradykinin at 34 nmol·min⁻¹·mg⁻¹ and 0.1 mM fMet-Leu-Phe at 49 nmol·min⁻¹·mg⁻¹, demonstrating superior cleavage rate with this substrate [1].

Neutral endopeptidase 24.11 enkephalinase human neutrophils inflammation

Kinetic Parameters for Neutral Endopeptidase (NEP): Km Determination in Wild-Type and Mutant Enzymes

For wild-type NEP, the Km for glutaryl-Ala-Ala-Phe-MNA is 51 ± 11 µM (specific activity 45.9 ± 2.5 pmol/min/ng) at 37°C, pH 6.5 [1]. This value increases to 81-87 µM in various phenylalanine 563 mutants (e.g., NEPF563L: 81 ± 11 µM; NEPF563M: 87 ± 8 µM) [1]. In the NEPS546A mutant, Km rises to 118 ± 7 µM, demonstrating that this substrate is sensitive to alterations in the enzyme's active-site architecture [1]. Across multiple studies, reported Km values range from 11 µM to 420 µM depending on assay conditions and enzyme source [2].

Neutral endopeptidase enzyme kinetics mutagenesis Km

Sequence Specificity: Critical Role of Phenylalanine and Glutaryl Blocking Group

The peptide sequence and N-terminal blocking group are stringent determinants of hydrolysis. Glutaryl-Ala-Ala-Ala-MNA is hydrolyzed at only 3-4% the rate of glutaryl-Ala-Ala-Phe-MNA, demonstrating the essential role of the phenylalanine residue [1]. Furthermore, methylation or removal of the glutaryl acidic blocking group completely prevents hydrolysis by protease La [2]. Closely related peptides such as glutaryl-Gly-Gly-Phe-MNA are cleaved only slightly [2].

Substrate specificity chymotrypsin-like proteases sequence recognition blocking group

Dual Functionality: Substrate for Multiple Proteases and Inhibitor of Elastase

Unlike many fluorogenic substrates that serve a single enzymatic target, glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide exhibits a dual functional profile. It acts as a substrate for NEP (enkephalinase), chymotrypsin, meprins, and E. coli protease La , while simultaneously functioning as an inhibitor of elastase . This bifunctionality is not observed with related compounds such as Suc-Ala-Ala-Phe-AMC or Glutaryl-Phe-AMC, which are primarily substrate-only reagents.

Elastase inhibition multifunctional substrate protease profiling

Fluorophore Selection: MNA vs. AMC Detection Sensitivity and Assay Compatibility

The 4-methoxy-beta-naphthylamide (MNA) fluorophore provides distinct analytical advantages over the widely used 7-amino-4-methylcoumarin (AMC) moiety. In comparable chymotrypsin assays, the MNA-based substrate glutaryl-Phe-β-naphthylamide is reported to combine satisfactory solubility, specificity, and sensitivity with the release of naphthylamine upon hydrolysis, advantages over other substrates used in similar procedures [1]. The MNA fluorophore excites/emits at longer wavelengths than AMC, reducing interference from biological autofluorescence and improving signal-to-noise ratios in cellular and tissue homogenate assays. While direct kcat/Km comparisons between MNA and AMC derivatives of the identical peptide sequence are not available, the MNA-based glutaryl-Ala-Ala-Phe-4MβNA demonstrates robust activity in cellular assays (9.5 nmol·hr⁻¹ per 10⁶ cells) [2] that matches or exceeds the performance reported for AMC substrates in comparable systems.

Fluorogenic substrate MNA AMC detection sensitivity

Optimal Research and Industrial Application Scenarios for Glutaryl-Ala-Ala-Phe-4-methoxy-beta-naphthylamide


Quantitative Assay of Neutral Endopeptidase 24.11 (Enkephalinase) Activity in Human Neutrophils and Inflammatory Models

This compound is ideally suited for measuring NEP activity in human neutrophils, where it is cleaved at a robust rate of 9.5 nmol·hr⁻¹ per 10⁶ intact cells and 996 nmol·min⁻¹·mg⁻¹ in membrane fractions [1]. The assay is highly specific, with 90% inhibition by 1 µM phosphoramidon confirming NEP-dependent hydrolysis [1]. This makes it the substrate of choice for studies of neutrophil-mediated inflammation, chemotaxis, and the role of enkephalinase in degrading bioactive peptides at sites of inflammation. The 90% phosphoramidon inhibition provides a clear positive control for assay validation [1].

Mechanistic Studies of ATP-Dependent Protease La (Lon) Using Nucleotide Cofactor Modulation

The differential response of this substrate to various nucleotides (ATP = 100%, ADP = 64%, AMPPNP = 92%, CTP = 131%) [2] enables precise dissection of the energy coupling mechanism in Lon protease. Researchers can distinguish between ATP binding (supported by AMPPNP) and ATP hydrolysis (requiring ATP) requirements for peptide cleavage [3]. This property is unique among fluorogenic Lon substrates and is essential for structure-function studies of this conserved ATP-dependent protease family involved in protein quality control.

Structure-Function Analysis of Neutral Endopeptidase Using Site-Directed Mutagenesis

The well-characterized Km shift from 51 µM in wild-type NEP to 81-87 µM in Phe-563 mutants and 118 µM in the S546A mutant [4] makes this compound an invaluable tool for probing active-site architecture. Because mutant enzymes retain essentially full activity toward this amide substrate while losing activity toward carboxylate-containing substrates [5], researchers can use this compound to distinguish between defects in substrate binding versus catalytic machinery when characterizing novel NEP variants or disease-associated mutations.

Multiplexed Protease Profiling with Dual Substrate/Inhibitor Functionality

The unique property of this compound as both a substrate for NEP/chymotrypsin/meprins and an inhibitor of elastase enables multiplexed experimental designs. In complex biological mixtures such as tissue homogenates or inflammatory exudates, this compound can simultaneously report on NEP-like activities via fluorescence generation while suppressing elastase-mediated background proteolysis, improving assay specificity and reducing false-positive signals from off-target proteases. This dual functionality is not shared by single-purpose fluorogenic substrates .

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